molecular formula C13H16O B3007994 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 53755-66-1

7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No. B3007994
CAS RN: 53755-66-1
M. Wt: 188.27
InChI Key: YVIJOJBBDLPUBE-UHFFFAOYSA-N
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Description

“7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one” is a chemical compound with the CAS Number: 53755-66-1 . It has a molecular weight of 188.27 . The compound is stored at room temperature and is in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16O/c1-13(2)8-7-10-5-3-4-6-11(10)12(14)9-13/h3-6H,7-9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound has a melting point of 54-56 degrees Celsius .

Scientific Research Applications

Pharmacology

In pharmacology, this compound may serve as a precursor or an intermediate in the synthesis of more complex molecules. Its structure could be manipulated to create derivatives with potential biological activity. For instance, modifications to its chemical structure could lead to the development of new therapeutic agents with unique pharmacokinetic properties .

Organic Synthesis

As an organic compound, 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be used in organic synthesis. It might act as a building block for the construction of larger, more complex organic molecules. Its ring structure provides a versatile framework that can undergo various chemical reactions to extend the carbon chain or introduce functional groups .

Material Science

In material science, this compound’s properties could be explored for the development of new materials. For example, its thermal stability and chemical reactivity might make it suitable for creating polymers with specific characteristics or for use in nanotechnology applications .

Analytical Chemistry

This compound could be used as a standard or reference material in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods, such as chromatography or mass spectrometry .

Biochemistry

In biochemistry, the compound could be utilized to study enzyme-substrate interactions or to probe the mechanisms of biochemical reactions. It might also serve as a model compound to understand the behavior of similar bioactive molecules within biological systems .

Environmental Science

The environmental impact of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one could be studied to assess its biodegradability, toxicity, and potential as an environmental pollutant. Research in this area could lead to the development of safer and more eco-friendly chemicals .

Each of these applications demonstrates the versatility of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one in scientific research, highlighting its potential to contribute to various fields through different roles, from a synthetic intermediate to an analytical standard.

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively.

properties

IUPAC Name

7,7-dimethyl-8,9-dihydro-6H-benzo[7]annulen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-13(2)8-7-10-5-3-4-6-11(10)12(14)9-13/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIJOJBBDLPUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C2C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

82 g of 3,3-dimethyl-5-phenylvaleric acid are treated with 57 ml of thionyl chloride and heated to reflux for half an hour. Thereafter, the excess reagent is evaporated, finally under a high vacuum for 1.5 hours. The acid chloride prepared, dissolved in 300 ml of methylene chloride, is added within 3.5 hours under an argon atmosphere to 79 g of aluminum trichloride in 650 ml of methylene chloride. Thereafter, the reaction mixture is stirred for an additional 10 minutes and poured on to ice. The organic phase is washed with water dried and evaporated. After chromatography on silica gel with petroleum ether (low-boiling)/ethyl acetate (98:2), there are obtained 62 g of 6,7,8,9-tetrahydro-7,7-dimethyl-5H-benzocycloheptene-5-one.
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